tert-Butyl (R)-(2-oxa-8-azaspiro[4.5]decan-4-yl)carbamate
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Overview
Description
tert-Butyl ®-(2-oxa-8-azaspiro[45]decan-4-yl)carbamate is a compound that belongs to the class of carbamates Carbamates are esters of carbamic acid and are widely used in organic synthesis as protecting groups for amines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl ®-(2-oxa-8-azaspiro[4.5]decan-4-yl)carbamate typically involves the reaction of an amine with di-tert-butyl dicarbonate (Boc2O) under basic conditions. The reaction proceeds through the formation of a tetrahedral intermediate, followed by the elimination of a carbonate ion to yield the desired carbamate . The reaction can be carried out under both aqueous and anhydrous conditions, with bases such as triethylamine or pyridine commonly used to facilitate the reaction .
Industrial Production Methods
Industrial production of tert-Butyl ®-(2-oxa-8-azaspiro[4.5]decan-4-yl)carbamate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of recyclable catalysts and solvents can make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl ®-(2-oxa-8-azaspiro[4.5]decan-4-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or osmium tetroxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with electrophiles such as alkyl halides.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, osmium tetroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Alkyl halides, amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols .
Scientific Research Applications
tert-Butyl ®-(2-oxa-8-azaspiro[4.5]decan-4-yl)carbamate has several applications in scientific research:
Mechanism of Action
The mechanism of action of tert-Butyl ®-(2-oxa-8-azaspiro[4.5]decan-4-yl)carbamate involves the formation of a stable carbamate linkage, which protects the amine group from unwanted reactions. The Boc group can be removed under acidic conditions, releasing the free amine . The stability of the tert-butyl carbocation formed during deprotection is a key factor in the effectiveness of this protecting group .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl carbamate: A simpler carbamate with similar protecting group properties.
N-Boc-protected anilines: Used in similar applications for protecting amine groups.
Carbobenzoxy (Cbz) group: Another protecting group for amines, removed by catalytic hydrogenation.
Uniqueness
The spirocyclic structure of tert-Butyl ®-(2-oxa-8-azaspiro[4.5]decan-4-yl)carbamate imparts unique steric and electronic properties, making it particularly useful in specific synthetic applications. Its stability under various conditions and ease of removal make it a valuable tool in organic synthesis .
Biological Activity
tert-Butyl (R)-(2-oxa-8-azaspiro[4.5]decan-4-yl)carbamate is a compound of significant interest due to its unique spirocyclic structure and potential biological activities. This article explores its biological activity, including its mechanism of action, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Characteristics
The compound has the following molecular characteristics:
- Molecular Formula : C14H26N2O3
- Molecular Weight : 270.37 g/mol
- IUPAC Name : tert-butyl ((3S,4S)-3-methyl-2-oxa-8-azaspiro[4.5]decan-4-yl)carbamate
- SMILES Notation :
C[C@@H]1OCC2(CCNCC2)[C@@H]1NC(=O)OC(C)(C)C
Biological Activity Overview
Studies on this compound have indicated various biological activities, particularly in the fields of antimicrobial and anticancer research.
Antimicrobial Activity
Research has shown that compounds similar to this compound exhibit potent antibacterial properties against both Gram-positive and Gram-negative bacteria. The structure's spirocyclic nature may contribute to its binding affinity with bacterial targets, enhancing its efficacy.
Case Study: Antitubercular Activity
A relevant study focused on the synthesis and evaluation of azaspiro analogs, which included compounds structurally related to this compound. These analogs demonstrated promising antitubercular activity with low cytotoxicity toward eukaryotic cells, indicating a favorable therapeutic index .
Structure-Activity Relationships (SAR)
The biological activity of this compound is influenced by its structural features:
- Spirocyclic Structure : The unique spirocyclic arrangement enhances molecular stability and biological interaction.
- Functional Groups : The presence of nitrogen and oxygen heteroatoms in the structure contributes to its reactivity and interaction with biological targets.
Compound Name | IUPAC Name | CAS Number | Notable Features |
---|---|---|---|
tert-butyl N-(8-oza-2-azaspiro[4.5]decan-4-ylmethyl)carbamate | tert-butyl ((8-oza-2-azaspiro[4.5]decan-4-y)methyl)carbamate | 1864058-58-1 | Similar spirocyclic structure but different substituents |
tert-butyl N-(piperidin-4-ylmethyl)carbamate | tert-butyl N-(piperidin-4-yloxycarbonyl)methylamine | 1234567-X | Contains a piperidine ring instead of a spirocyclic structure |
The precise mechanism of action for tert-butyl (R)-(2-oza-8-azaspiro[4.5]decan-4-y)carbamate remains under investigation. However, it is hypothesized that the compound interacts with specific enzymes or receptors involved in bacterial metabolism or cancer cell proliferation, leading to inhibition or modulation of these pathways.
Properties
Molecular Formula |
C13H24N2O3 |
---|---|
Molecular Weight |
256.34 g/mol |
IUPAC Name |
tert-butyl N-[(4R)-2-oxa-8-azaspiro[4.5]decan-4-yl]carbamate |
InChI |
InChI=1S/C13H24N2O3/c1-12(2,3)18-11(16)15-10-8-17-9-13(10)4-6-14-7-5-13/h10,14H,4-9H2,1-3H3,(H,15,16)/t10-/m0/s1 |
InChI Key |
KHVXQKCRFSXIID-JTQLQIEISA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1COCC12CCNCC2 |
Canonical SMILES |
CC(C)(C)OC(=O)NC1COCC12CCNCC2 |
Origin of Product |
United States |
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